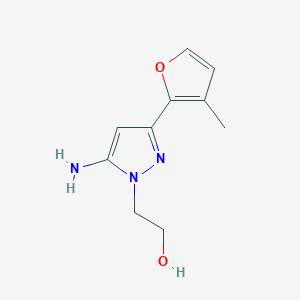
3-Azido-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-2-methylaniline is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with a methyl group and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2-methylaniline typically involves the introduction of the azido group to a pre-existing aromatic amine. One common method is the diazotization of 2-methylaniline followed by azidation. The process involves:
Diazotization: 2-Methylaniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and safety. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 3-Azido-2-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often resulting in the formation of primary amines.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition reactions.
Major Products:
Primary Amines: Formed through reduction of the azido group.
Triazoles: Formed through cycloaddition reactions.
Aplicaciones Científicas De Investigación
3-Azido-2-methylaniline has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Azido-2-methylaniline is primarily related to its ability to undergo nucleophilic substitution and cycloaddition reactions. The azido group acts as a nucleophile, attacking electrophilic centers in other molecules. In biological systems, it can be used to label proteins or nucleic acids, facilitating the study of molecular interactions and pathways .
Comparación Con Compuestos Similares
3-Azidoaniline: Similar structure but lacks the methyl group, resulting in different reactivity and applications.
2-Azido-3-methylaniline: Positional isomer with the azido and methyl groups swapped, leading to variations in chemical behavior.
4-Azido-2-methylaniline: Another positional isomer with distinct reactivity patterns.
Uniqueness: 3-Azido-2-methylaniline is unique due to the specific positioning of the azido and methyl groups, which influences its reactivity and suitability for certain applications. The presence of the methyl group can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H8N4 |
|---|---|
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
3-azido-2-methylaniline |
InChI |
InChI=1S/C7H8N4/c1-5-6(8)3-2-4-7(5)10-11-9/h2-4H,8H2,1H3 |
Clave InChI |
ZXXZXABGXHDWST-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1N=[N+]=[N-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


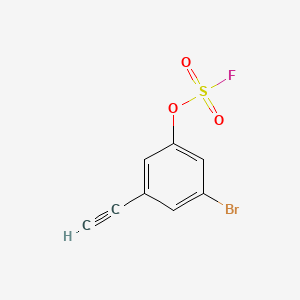
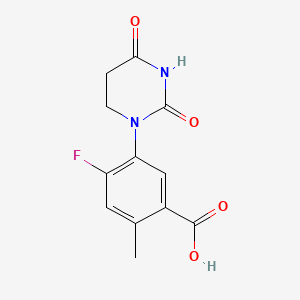
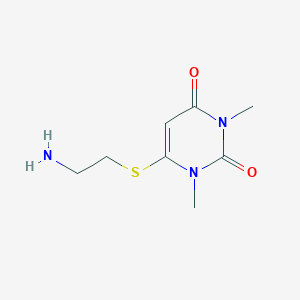
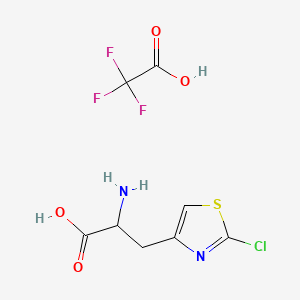


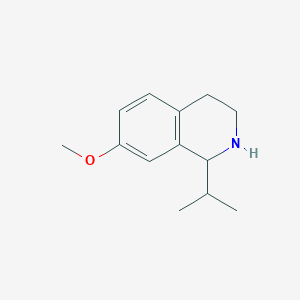
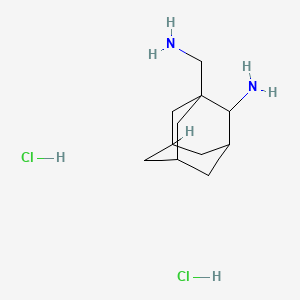
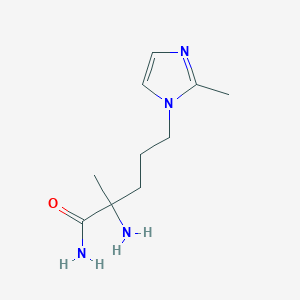
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-3-carboxylic acid](/img/structure/B13479025.png)
![6-Oxaspiro[4.5]decan-7-ylmethanamine](/img/structure/B13479032.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[ethyl-[2-(ethylamino)ethyl]amino]isoindoline-1,3-dione](/img/structure/B13479033.png)

